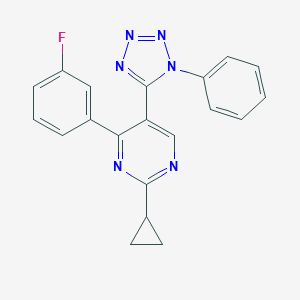![molecular formula C15H10Cl2N2O2 B214920 N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B214920.png)
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide, commonly known as DBA, is a synthetic compound that has gained attention in scientific research due to its unique properties. DBA belongs to the family of benzoxazole derivatives, which are known for their diverse biological activities. DBA has been studied for its potential applications in various fields of research, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
The mechanism of action of DBA is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. DBA has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
DBA has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve cognitive function, and reduce seizures in animal models. DBA has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
実験室実験の利点と制限
DBA has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity. DBA has also been shown to have a low toxicity profile, making it suitable for in vitro and in vivo studies. However, DBA has limitations, including its poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of DBA. One area of research is the development of DBA-based drugs for the treatment of neurological disorders. Another area of research is the study of the molecular mechanisms underlying the effects of DBA. Additionally, the optimization of the synthesis of DBA and the development of new derivatives could lead to the discovery of new compounds with improved properties.
Conclusion
In conclusion, DBA is a synthetic compound that has gained attention in scientific research due to its unique properties. DBA has potential applications in medicinal chemistry, neuroscience, and pharmacology. Its mechanism of action is not fully understood, but it has been shown to act on the GABAergic system. DBA has several advantages for laboratory experiments, including its ease of synthesis and low toxicity profile. However, it also has limitations, including its poor solubility in water. There are several future directions for the study of DBA, including the development of new drugs and the optimization of its synthesis.
合成法
DBA can be synthesized using a multistep process involving the reaction of 2,4-dichlorophenylamine with salicylic acid. The resulting intermediate is then reacted with acetic anhydride to yield DBA. The synthesis of DBA has been optimized to improve the yield and purity of the final product.
科学的研究の応用
DBA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. DBA has also been studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
製品名 |
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide |
|---|---|
分子式 |
C15H10Cl2N2O2 |
分子量 |
321.2 g/mol |
IUPAC名 |
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-8(20)18-10-3-5-14-13(7-10)19-15(21-14)11-4-2-9(16)6-12(11)17/h2-7H,1H3,(H,18,20) |
InChIキー |
OTVDYEAEAKFMPK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214839.png)

![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(3-fluorophenyl)pyrimidine](/img/structure/B214842.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine](/img/structure/B214843.png)
![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)pyrimidine](/img/structure/B214844.png)
![4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214845.png)
![4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzamide](/img/structure/B214846.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzamide](/img/structure/B214847.png)
![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole](/img/structure/B214850.png)
![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214851.png)

![2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214857.png)

![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214860.png)